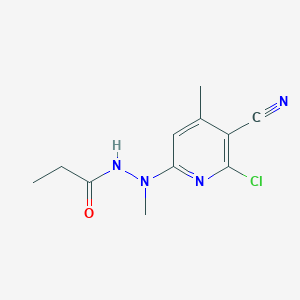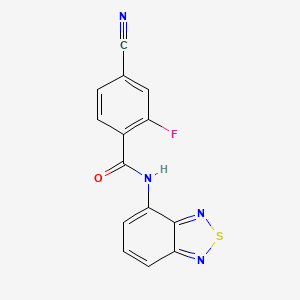![molecular formula C14H16ClN3O2 B11483216 2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B11483216.png)
2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylamino group, and a tetrahydro-pyrroloimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring, followed by the introduction of the dimethylamino group through nucleophilic substitution. The tetrahydro-pyrroloimidazole core can be constructed via cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione involves its interaction with molecular targets in biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chlorophenyl and dimethylamino derivatives, as well as other tetrahydro-pyrroloimidazole compounds. Examples might include:
- 2-(4-chlorophenyl)-3-(methylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione
- 2-(4-bromophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione
Uniqueness
What sets 2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione apart is its specific combination of functional groups and its structural framework, which may confer unique chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C14H16ClN3O2 |
|---|---|
Poids moléculaire |
293.75 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-(dimethylamino)-3,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,5-dione |
InChI |
InChI=1S/C14H16ClN3O2/c1-16(2)14-17(10-5-3-9(15)4-6-10)13(20)11-7-8-12(19)18(11)14/h3-6,11,14H,7-8H2,1-2H3 |
Clé InChI |
VDDGXUAUHLJMAD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1N2C(CCC2=O)C(=O)N1C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(pyrazin-2-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11483138.png)
![8-(3,4-dimethylphenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11483140.png)

![1H-Pyrazole-4-carbonitrile, 1-phenyl-5-[(4-pyridinylmethyl)amino]-](/img/structure/B11483158.png)
![4-(4-pyridyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11483166.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483178.png)
![2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11483180.png)
![3-[(4-chlorophenyl)sulfonyl]-7-[3-ethoxy-4-(propan-2-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11483182.png)
![N-[2-(4-methylquinolin-2-yl)phenyl]acetamide](/img/structure/B11483185.png)
![1,3-dimethyl-3,8-dihydroimidazo[4,5-g][1,4]benzothiazine-2,7(1H,6H)-dione](/img/structure/B11483189.png)
![4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one](/img/structure/B11483191.png)


![2,4-dichloro-N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11483203.png)
